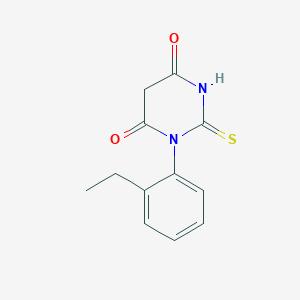![molecular formula C18H15NO B5883847 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine, also known as MNP or NBM, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the family of styrylpyridine derivatives and has been studied extensively for its ability to selectively bind to and label beta-amyloid plaques in Alzheimer's disease.
Mecanismo De Acción
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine selectively binds to beta-amyloid plaques in the brain and emits fluorescence upon excitation with light. This property makes it an ideal tool for the detection and imaging of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and does not affect cell viability or cause any significant changes in cellular morphology. It has also been shown to have high specificity for beta-amyloid plaques and does not bind to other proteins or structures in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in lab experiments has several advantages, including its high specificity for beta-amyloid plaques, low cytotoxicity, and ability to emit fluorescence upon excitation with light. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for fluorescence imaging.
Direcciones Futuras
There are several potential future directions for the use of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine in scientific research. One area of interest is the development of new drugs for the treatment of Alzheimer's disease based on the selective binding properties of this compound. Another area of interest is the use of this compound in combination with other imaging techniques to better understand the progression of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and properties of this compound for improved lab experiments and clinical applications.
Métodos De Síntesis
The synthesis of 4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with 4-vinylpyridine in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction and yields this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine has been widely used in scientific research as a fluorescent probe for the detection and imaging of beta-amyloid plaques in Alzheimer's disease. It has also been studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSSMMXJBCOIO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


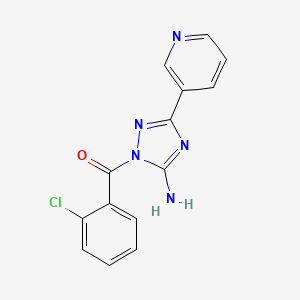
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
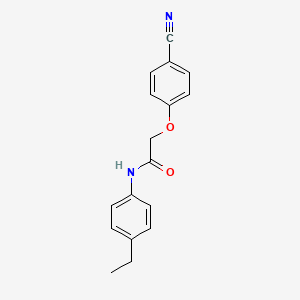
![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

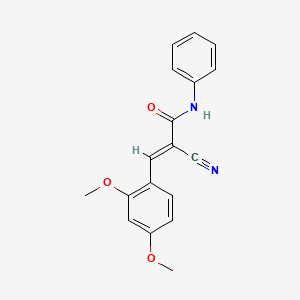
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
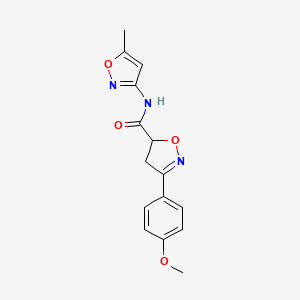
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
